![molecular formula C6H12ClN B2483229 Bicyclo[3.1.0]hexan-6-amine hydrochloride CAS No. 1803570-50-4](/img/structure/B2483229.png)

Bicyclo[3.1.0]hexan-6-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Bicyclo[3.1.0]hexan-6-amine hydrochloride and related compounds involves several key strategies, including intramolecular reactions and the manipulation of functional groups to construct the bicyclic framework. For example, an intramolecular olefin keto-carbene cycloaddition reaction has been used to create the bicyclo[3.1.0]hexane template necessary for the synthesis of carbocyclic amine derivatives (Shin et al., 2000). Another approach involves stereo- and regioselective allylic amination of exo- and endo-methyl bicyclo[3.1.0]hex-2-ene-6-carboxylates, showcasing the versatility of the bicyclic scaffold in medicinal chemistry applications (Stadler, 2015).

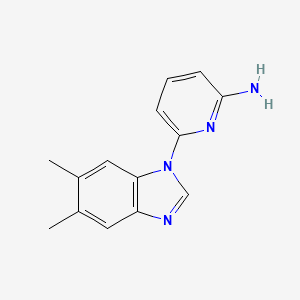

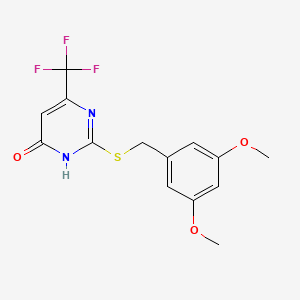

Molecular Structure Analysis

The molecular structure of Bicyclo[3.1.0]hexan-6-amine hydrochloride is characterized by its constrained geometry, which impacts its reactivity and physical properties. The strain within the bicyclic system, particularly around the cyclopropane ring, plays a critical role in the chemical behavior of the compound. The crystal structure analyses and computational studies provide insights into the conformational preferences and structural features of these bicyclic compounds, highlighting the influence of the bicyclic framework on the electronic and steric properties (Grob & Krasnobajew, 1964).

Chemical Reactions and Properties

Bicyclo[3.1.0]hexan-6-amine hydrochloride participates in a variety of chemical reactions, reflecting its reactivity due to the inherent strain of the bicyclic system. These reactions include nucleophilic openings, ring expansion, cycloadditions, and fragmentation reactions. The compound's reactivity is further demonstrated by its ability to undergo transformation into various functionalized derivatives, which are valuable in synthetic organic chemistry and medicinal chemistry (Gensini et al., 2002).

科学的研究の応用

Conformational Analysis and Biological Activity

Bicyclo[3.1.0]hexane and its heteroanalogues have been identified as crucial core structures in molecules with diverse biological activities. They are utilized as conformationally locked analogues of nucleoside building blocks and in various other applications, including as intermediates in natural compound synthesis, constituents of bioactive compounds, novel materials, and catalysts. The embedding of amino acid units, such as glutamate, into the bicyclo[3.1.0]hexane scaffold has yielded potent metabotropic glutamate receptor antagonists or agonists. These molecules are structured to achieve an extended conformation of the embedded moiety, influencing the biological activity (Jimeno et al., 2011).

Synthesis and Stereochemistry

Bicyclo[3.1.0]hexane derivatives have been synthesized through various methods, including transannular alkylation reactions utilizing asymmetric organocatalysis. This method allows for the construction of highly substituted molecules, with all stereocenters installed during the process, demonstrating the molecule's versatility in synthesis and stereochemical complexity (Riaño et al., 2018).

Application in Medicinal Chemistry

In medicinal chemistry, chiral bicyclo[3.1.0]hex-2-ene amino acid derivatives have been synthesized, acting as useful building blocks. The stereo- and regioselective allylic amination process is crucial in their synthesis, providing a pathway to create chiral compounds that can be instrumental in drug development (Stadler, 2015).

Construction of Carbocyclic Nucleosides

The bicyclo[3.1.0]hexane template has been used in the synthesis of carbocyclic amine, a precursor to rigid nucleosides. These nucleosides are locked conformationally in the Southern hemisphere of the pseudorotational cycle, showing the molecule's importance in the synthesis of structurally defined and functionally significant nucleosides (Shin et al., 2000).

Enantioselective Synthesis

Bicyclo[3.1.0]hexane derivatives have been synthesized with high enantioselectivity, demonstrating the molecule's flexibility in creating optically active forms. These forms are important in the study and creation of enantiomerically pure pharmaceuticals and other compounds (Abe et al., 2002).

Safety and Hazards

特性

IUPAC Name |

bicyclo[3.1.0]hexan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5(4)6;/h4-6H,1-3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUSZZUZWUXLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.1.0]hexan-6-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)

![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)

![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)

![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)